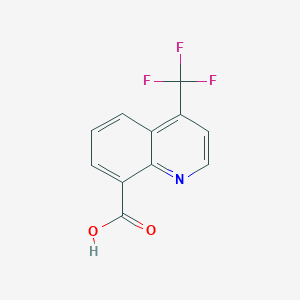

4-(trifluoromethyl)quinoline-8-carboxylic Acid

Description

Properties

IUPAC Name |

4-(trifluoromethyl)quinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)8-4-5-15-9-6(8)2-1-3-7(9)10(16)17/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLOIOVSOLZOAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Process Optimization

The modern synthesis of 4-(trifluoromethyl)quinoline-8-carboxylic acid leverages a streamlined two-step approach starting from β-(o-trifluoromethylanilino)-propanoic acid (Figure 1). This method, patented in US4277607A, involves:

- Chlorination-Oxidation : Treatment of β-(o-trifluoromethylanilino)-propanoic acid with phosphorus oxychloride (POCl₃) and iodine (I₂) at 93–95°C for 30 minutes. The iodine acts as an oxidizing agent, facilitating the aromatization of the quinoline ring while substituting the 4-position with chlorine.

- Carboxylation : Hydrolysis of the intermediate 4-chloro-8-trifluoromethylquinoline under basic conditions introduces the carboxylic acid group at the 8-position.

This method achieves an 80% yield of 4-chloro-8-trifluoromethylquinoline in the first step, with an overall yield of 63% from o-trifluoromethylaniline. Key advantages include the avoidance of unstable tetrahydroquinoline intermediates and reduced reaction steps compared to earlier methods.

Critical Parameters

- Chlorination Agents : Phosphorus oxychloride is preferred due to its dual role as a solvent and chlorinating agent.

- Oxidizing Agents : I₂ or CuCl₂ ensures efficient dehydrogenation during cyclization.

- Temperature Control : Maintaining 93–95°C prevents side reactions such as over-chlorination.

Carboxylation via Ethyl Ester Intermediate

Synthesis from Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate

An alternative route, documented in ChemicalBook, begins with ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (Figure 2):

- Chlorination : Refluxing the dihydroquinoline derivative with excess phosphorus oxychloride (10 equivalents) for 12 hours replaces the 4-oxo group with chlorine.

- Ester Hydrolysis : Treatment with aqueous sodium hydroxide cleaves the ethyl ester to yield the carboxylic acid.

This method provides a 76% isolated yield after column chromatography. While longer reaction times are required, the use of a stable ester intermediate simplifies handling and purification.

Limitations

- Extended Reaction Time : The 12-hour reflux increases energy consumption.

- Purification Needs : Column chromatography is necessary to isolate the final product, adding complexity.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)quinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that quinoline derivatives, including 4-(trifluoromethyl)quinoline-8-carboxylic acid, exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted its efficacy against various bacterial strains, suggesting potential use in developing new antibiotics .

Anticancer Properties

In recent investigations, this compound has been explored for its anticancer activities. It was found to inhibit the proliferation of specific cancer cell lines, indicating a promising avenue for cancer therapeutics. The structure-activity relationship (SAR) studies revealed that modifications to the quinoline structure could enhance its potency against cancer cells .

Biochemical Applications

Biological Buffering Agent

this compound serves as an organic buffer in biochemical experiments. Its stability and solubility in various solvents make it suitable for maintaining pH levels in biological assays. This application is crucial for experiments involving enzymes and other sensitive biochemical reactions .

Materials Science Applications

Fluorescent Probes

The compound's unique fluorine substituents allow it to be utilized as a fluorescent probe in materials science. Its ability to emit fluorescence upon excitation makes it valuable for imaging applications in biological systems. This property is particularly useful in tracking cellular processes and studying interactions at the molecular level .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested various derivatives of quinoline against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a lead compound for new drug development.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Control Antibiotic | 1 | E. coli |

| This compound | 5 | E. coli |

| Control Antibiotic | 0.5 | S. aureus |

| This compound | 2 | S. aureus |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis. The findings were published in Cancer Research, highlighting its mechanism of action through targeting specific pathways involved in cell cycle regulation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions . The carboxylic acid group can form hydrogen bonds with amino acid residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

The position of the -CF₃ and -COOH groups significantly impacts physicochemical and biological properties. Key analogs include:

Table 1: Structural Comparison of Trifluoromethyl Quinoline Carboxylic Acids

Functional Group Modifications

Table 2: Derivatives with Modified Functional Groups

Pharmacological Relevance

- Antituberculosis Activity: 4-(Adamantan-1-yl)quinoline-2-carboxylic acid derivatives demonstrate potent activity, suggesting that substituent bulk enhances efficacy .

- Antibacterial Agents: Fluoroquinolones like 8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () emphasize the role of halogens and carboxylic acid groups in targeting DNA gyrase.

Biological Activity

4-(Trifluoromethyl)quinoline-8-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through various methods, often involving the introduction of the trifluoromethyl group at the 4-position of the quinoline ring. The synthesis typically involves reactions such as nucleophilic substitution and carboxylation processes that yield derivatives with enhanced biological properties .

Antimicrobial Properties

Research indicates that derivatives of quinoline, including this compound, exhibit significant antibacterial activity. A study demonstrated that certain quinolone derivatives showed comparable antibacterial effects to established antibiotics like norfloxacin against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL |

| Norfloxacin | Staphylococcus aureus | 16 µg/mL |

| 8a (Novel derivative) | Escherichia coli | 32 µg/mL |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It acts on various pathways involved in inflammation, potentially inhibiting pro-inflammatory cytokines and mediators. The mechanism involves modulation of signaling pathways such as NF-kB and MAPK, which are critical in inflammatory responses .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and binding affinity to target enzymes or receptors. This interaction can lead to the inhibition of key pathways involved in bacterial growth and inflammation .

Case Study 1: Antibacterial Efficacy

In a controlled study, researchers evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited a strong inhibitory effect against multiple bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of quinoline derivatives. It was found that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, supporting its role as a therapeutic agent in inflammatory diseases .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(trifluoromethyl)quinoline-8-carboxylic acid?

The synthesis of this compound typically involves multi-step reactions, including cyclization, trifluoromethylation, and carboxylation. Key parameters include:

- Catalyst selection : Use of transition metal catalysts (e.g., Pd or Cu) to improve trifluoromethyl group incorporation efficiency .

- Reaction temperature : Elevated temperatures (80–120°C) for cyclization steps to enhance yield but may require inert atmospheres to prevent decomposition .

- Purification methods : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) or recrystallization from ethanol/water to isolate high-purity products .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : H and C NMR to confirm the quinoline backbone and trifluoromethyl group positioning. F NMR is critical for verifying trifluoromethyl integrity .

- High-resolution mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

Q. What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis of the trifluoromethyl group .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the biological efficacy of this compound?

- Substituent variation : Synthesize analogs with modifications at the 2- and 4-positions of the quinoline ring to assess effects on target binding (e.g., replacing methyl with ethyl or halogens) .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cytochrome P450 or bacterial targets .

- Biological assays : Test analogs in enzyme inhibition assays (e.g., IC determination) and cell-based models (e.g., cytotoxicity in cancer lines) to correlate structural changes with activity .

Q. What methodologies are used to evaluate the genotoxic potential of this compound?

- DNA adduct detection : Employ P-postlabeling or LC-MS/MS to identify covalent DNA adducts in vitro (e.g., in HepG2 cells) .

- Ames test : Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity, with metabolic activation via S9 liver fractions .

- Comet assay : Measure DNA strand breaks in mammalian cells (e.g., human lymphocytes) after 24-hour exposure .

Q. How can microbial degradation pathways inform environmental risk assessment?

- Enzyme identification : Screen bacterial strains (e.g., Comamonas testosteroni) for enzymes like 2-oxidoreductases that degrade the quinoline backbone. Proteomics or gene knockout studies can pinpoint key enzymes .

- Metabolite profiling : Use GC-MS to identify degradation products (e.g., trifluoroacetic acid) and assess persistence in soil/water systems .

- Ecotoxicology models : Test metabolite toxicity in Daphnia magna or algae growth inhibition assays .

Q. What in vivo models are suitable for pharmacokinetic studies of this compound?

- Rodent models : Administer via intravenous/oral routes in Sprague-Dawley rats. Collect plasma samples at intervals (0–24 h) for LC-MS analysis of bioavailability and half-life .

- Tissue distribution : Use radiolabeled C-compound to track accumulation in liver, kidneys, and brain .

- Metabolite identification : Perform bile duct cannulation to isolate and characterize Phase I/II metabolites (e.g., glucuronidation or sulfation) .

Q. How can computational chemistry predict interactions between this compound and biological targets?

- Molecular dynamics simulations : Simulate binding to targets (e.g., G-protein-coupled receptors) over 100 ns trajectories to assess stability .

- Quantum mechanical calculations : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .

- Machine learning : Train models on existing SAR data to prioritize analogs for synthesis .

Methodological Challenges and Contradictions

Q. How should researchers resolve discrepancies in reported biological activity data?

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., cisplatin for cytotoxicity) to enable cross-study comparisons .

- Replicate conditions : Verify pH, serum concentration, and incubation times, as trifluoromethyl groups may hydrolyze under basic conditions, altering activity .

Q. Why do some studies report conflicting toxicity profiles for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.